Cas no 5369-41-5 (3-Cyclohexene-1-carbamicacid, 2-phenyl-, ethyl ester (7CI,8CI))
5369-41-5 structure
Product Name:3-Cyclohexene-1-carbamicacid, 2-phenyl-, ethyl ester (7CI,8CI)
CAS No:5369-41-5
MF:C24H29N5O2S
MW:451.584363698959
CID:383482
PubChem ID:5237965
Update Time:2025-04-19
3-Cyclohexene-1-carbamicacid, 2-phenyl-, ethyl ester (7CI,8CI) Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyclohexene-1-carbamicacid, 2-phenyl-, ethyl ester (7CI,8CI)
- 2-[5-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
- DTXSID90412315
- 5369-41-5
-
- Inchi: 1S/C24H29N5O2S/c1-6-29-20(13-21(30)25-19-11-10-15(2)18(5)12-19)27-28-24(29)32-14-22(31)26-23-16(3)8-7-9-17(23)4/h7-12H,6,13-14H2,1-5H3,(H,25,30)(H,26,31)
- InChI Key: LWVVWHVFLLSQDL-UHFFFAOYSA-N
- SMILES: S(CC(NC1C(C)=CC=CC=1C)=O)C1=NN=C(CC(NC2C=CC(C)=C(C)C=2)=O)N1CC
Computed Properties
- Exact Mass: 451.20447
- Monoisotopic Mass: 451.204196
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 626
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114
- XLogP3: 3.7
Experimental Properties
- Density: 1.22
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.627
- PSA: 88.91
3-Cyclohexene-1-carbamicacid, 2-phenyl-, ethyl ester (7CI,8CI) Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
5369-41-5 (3-Cyclohexene-1-carbamicacid, 2-phenyl-, ethyl ester (7CI,8CI)) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk